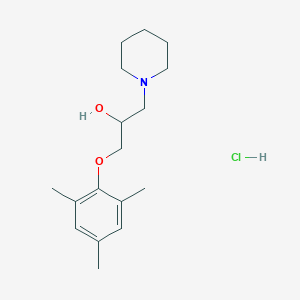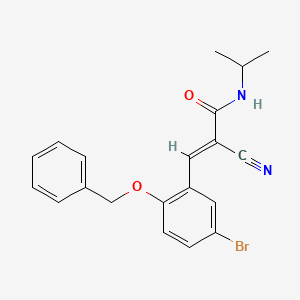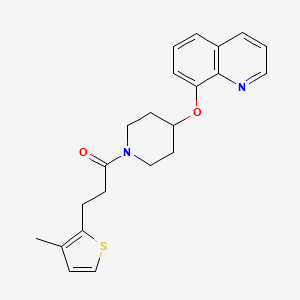
(Methylamino)(4-phenylpiperazinyl)methane-1-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Methylamino)(4-phenylpiperazinyl)methane-1-thione is a complex chemical compound used in scientific research. It is also known as N-methyl-4-phenylpiperazine-1-carbothioamide .
Molecular Structure Analysis
The molecular formula of (Methylamino)(4-phenylpiperazinyl)methane-1-thione is C12H17N3S . Its molecular weight is 235.35 . The detailed molecular structure is not provided in the available resources.Scientific Research Applications
Synthesis and Structural Analysis
Research has been dedicated to synthesizing and characterizing compounds with similar structures to "(Methylamino)(4-phenylpiperazinyl)methane-1-thione." For instance, Shariatinia et al. (2012) synthesized new phosphoric triamides with general formulas involving similar structural elements, characterized by NMR, IR, Mass spectroscopy, and elemental analysis. The molecular structures were determined using quantum chemical calculations, highlighting the method's effectiveness in predicting molecular conformations and interactions (Shariatinia et al., 2012).
Physicochemical and Biological Properties
Further research has investigated the physicochemical properties and biological applications of compounds structurally related to "(Methylamino)(4-phenylpiperazinyl)methane-1-thione." Aouad et al. (2018) reported on the synthesis of novel crystalline compounds and analyzed their potential thiol⇔thione tautomerism via single-proton intramigration. Their work combines experimental methods like X-ray diffraction and NMR with DFT theoretical monitoring, providing insights into the physicochemical behaviors and structural characteristics of these compounds (Aouad et al., 2018).
Application in Bioimaging
One intriguing application area for compounds with similar structures is in bioimaging. Iniya et al. (2014) developed an efficient fluorescent chemosensor based on triazole, demonstrating selectivity and sensitivity in detecting Zn2+ over other metal ions. This work highlights the potential of structurally related compounds in developing sensitive tools for biological and chemical sensing, with specific applications in cellular imaging (Iniya et al., 2014).
Environmental and Catalytic Applications
Karami et al. (2013) explored the green synthesis of three substituted methane derivatives using ZnO nanoparticles as a catalyst. This research underscores the environmental benefits and efficiency of using metal-free catalysts in synthesizing complex organic compounds, potentially including derivatives of "(Methylamino)(4-phenylpiperazinyl)methane-1-thione" (Karami et al., 2013).
properties
IUPAC Name |
N-methyl-4-phenylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3S/c1-13-12(16)15-9-7-14(8-10-15)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVINAXLGYOOLNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)N1CCN(CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Methylamino)(4-phenylpiperazinyl)methane-1-thione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2992415.png)
![N-(4-ethoxyphenyl)-2-[[2-(4-fluorophenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]acetamide](/img/structure/B2992417.png)

![2-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)phenyl]-6-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B2992421.png)
![3-Bromo-2,7-bis(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2992422.png)
![N-cyclopropyl-5-(2-methoxyethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2992423.png)


![6-Amino-4-(2,3-dimethoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2992427.png)

![(E)-4-(2-(benzo[d]thiazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2992430.png)
![7-(3,4-dimethylphenyl)-2-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2992433.png)
![6,8-Dimethoxy-4-methyl-1-(4-phenoxyphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline](/img/structure/B2992436.png)
![[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2992437.png)